Cas no 2172461-85-5 (3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)

3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid
- 2172461-85-5
- 3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid
- EN300-1273401
-
- インチ: 1S/C11H15N3O4/c1-7(15)2-3-14-6-9(12-13-14)11(18)4-8(5-11)10(16)17/h6,8,18H,2-5H2,1H3,(H,16,17)
- InChIKey: HAROUPZZOVWKBG-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CN(CCC(C)=O)N=N2)CC(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 253.10625597g/mol
- どういたいしつりょう: 253.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 105Ų
3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273401-100mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 100mg |
$1005.0 | 2023-10-02 | ||
Enamine | EN300-1273401-2500mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 2500mg |
$2240.0 | 2023-10-02 | ||
Enamine | EN300-1273401-50mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 50mg |
$959.0 | 2023-10-02 | ||
Enamine | EN300-1273401-5000mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 5000mg |
$3313.0 | 2023-10-02 | ||
Enamine | EN300-1273401-500mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 500mg |
$1097.0 | 2023-10-02 | ||
Enamine | EN300-1273401-10000mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 10000mg |
$4914.0 | 2023-10-02 | ||
Enamine | EN300-1273401-1.0g |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1273401-1000mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 1000mg |
$1142.0 | 2023-10-02 | ||
Enamine | EN300-1273401-250mg |
3-hydroxy-3-[1-(3-oxobutyl)-1H-1,2,3-triazol-4-yl]cyclobutane-1-carboxylic acid |
2172461-85-5 | 250mg |
$1051.0 | 2023-10-02 |
3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acidに関する追加情報
Introduction to 3-Hydroxy-3-1-(3-Oxobutyl)-1H-1,2,3-Triazol-4-Ylcyclobutane-1-Carboxylic Acid (CAS No. 2172461-85-5)
3-Hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid (CAS No. 2172461-85-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclobutane carboxylic acids and features a unique triazole moiety, which has been extensively studied for its potential therapeutic applications. The presence of the hydroxy and oxobutyl groups further enhances its chemical diversity and biological activity.
The synthesis of 3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid typically involves a multi-step process, including the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This click chemistry approach is highly efficient and has been widely adopted in the synthesis of complex molecules due to its high yield and selectivity. The subsequent functionalization steps involve the introduction of the hydroxy and oxobutyl groups to achieve the final structure.
Recent studies have highlighted the potential of 3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid in various biological contexts. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, its ability to modulate immune responses has been explored in preclinical models of autoimmune disorders.
Beyond its anti-inflammatory effects, 3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid has also demonstrated potential as an antiviral agent. Research conducted on viral infections has indicated that this compound can interfere with viral replication processes, particularly in RNA viruses such as influenza and coronaviruses. The mechanism of action involves binding to specific viral proteins and disrupting their function, thereby inhibiting viral replication.
In the realm of cancer research, 3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid has shown promise as a potential anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes it a valuable lead compound for further development in oncology.
The pharmacokinetic properties of 3-hydroxy-3-1-(3-oxobutyl)-1H-1,2,3-triazol-4-y\-lcyclobutane\-1-carboxylic acid have also been investigated to assess its suitability for therapeutic use. Preliminary data suggest that it exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for drug development. However, further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
In conclusion, 3-hydroxy\-3\-1\-\(3\-oxobutyl\)\-\(H\-,\-\,\-\)triazol\-4\-ylcyclobutane\-carboxylic acid (CAS No. 2172461\-85\-5) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and multifaceted biological effects make it an attractive candidate for further research and development in various medical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is likely to play an increasingly important role in advancing our understanding and treatment of complex diseases.
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